1-(3,4-Dimethylphenyl)ethane-1,2-diol
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Overview
Description
1-(3,4-Dimethylphenyl)ethane-1,2-diol is an organic compound with the molecular formula C10H14O2 It is characterized by the presence of a 3,4-dimethylphenyl group attached to an ethane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethylacetophenone using sodium borohydride (NaBH4) in an alcohol solvent. The reaction typically proceeds at room temperature and yields the desired diol product .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone precursor. This process can be optimized for large-scale production by using suitable catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)[][3].
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1-(3,4-Dimethylphenyl)ethane-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors, modulating various biochemical processes .
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol: Similar structure but with methoxy groups instead of methyl groups.
1-(3,5-Dimethylphenyl)ethane-1,2-diol: Similar structure but with methyl groups at different positions on the phenyl ring.
Uniqueness: 1-(3,4-Dimethylphenyl)ethane-1,2-diol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties and applications .
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10-12H,6H2,1-2H3 |
InChI Key |
KVNYZDJRJUBWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CO)O)C |
Origin of Product |
United States |
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